synthesis and properties of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
synthesis and properties of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1] As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced aqueous solubility and superior bioavailability, to drug candidates.[1][2] This scaffold is the core of numerous approved drugs and clinical candidates, including kinase inhibitors like Pexidartinib, which is used to treat tenosynovial giant cell tumors.[1][3] The strategic importance of 7-azaindole derivatives lies in their ability to form key hydrogen bond interactions with protein targets, mimicking the binding modes of natural purines.[4]
Within this valuable class of compounds, 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine emerges as a particularly powerful and versatile building block. Its structure is strategically decorated with two distinct halogen atoms at positions amenable to selective functionalization. The iodine atom at the C2 position serves as a highly reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C5 position offers a secondary site for modification under different reaction conditions. This orthogonal reactivity allows for the controlled, stepwise construction of complex molecular architectures, making it an indispensable intermediate for medicinal chemists aiming to explore structure-activity relationships (SAR) and develop novel therapeutics.[5] This guide provides a comprehensive overview of its synthesis, properties, and synthetic utility.
PART 1: Synthesis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
The most common and efficient route to 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine involves the regioselective iodination of the readily available precursor, 5-Chloro-1H-pyrrolo[2,3-b]pyridine. The C3 position of the 7-azaindole nucleus is generally more susceptible to electrophilic attack than the C2 position. Therefore, a direct electrophilic iodination typically yields the 3-iodo isomer.[4][6] To achieve iodination at the C2 position, a deprotonation-iodolysis strategy is required.
Recommended Synthetic Protocol: Deprotonation-Iodolysis
This protocol leverages the acidity of the N-H proton and the adjacent C2-H proton. Treatment with a strong base generates a dianion or a C2-lithiated species, which then reacts with an electrophilic iodine source to install the iodine atom selectively at the C2 position.
Experimental Workflow:
Caption: Synthetic workflow for C2-iodination of 5-chloro-7-azaindole.
Detailed Step-by-Step Methodology:
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Preparation: A solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, typically 2.2 equivalents) is added dropwise, maintaining the low temperature. The use of a superstoichiometric amount of base is crucial as it deprotonates both the pyrrole nitrogen (N1) and the C2 carbon. The mixture is stirred at -78 °C for approximately 1 hour.
-
Iodolysis: A solution of iodine (I₂, approximately 1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir and gradually warm to room temperature over several hours or overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel to afford the pure 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine.
Causality and Rationale:
-
Choice of Base: A strong organolithium base like n-BuLi is necessary to overcome the pKa of the C2-H bond, which is less acidic than the N1-H bond. This ensures the formation of the C2-lithiated intermediate required for regioselective iodination.[7]
-
Low Temperature: The reaction is conducted at -78 °C to ensure kinetic control, preventing potential side reactions and rearrangement of the lithiated intermediate, thereby maximizing the yield of the desired C2-iodo product.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the highly reactive organolithium species from being quenched by atmospheric oxygen or moisture.
PART 2: Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine are essential for its characterization and use in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 871477-33-7 | N/A |
| Molecular Formula | C₇H₄ClIN₂ | [8] |
| Molecular Weight | 278.48 g/mol | [8] |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 228-229 °C | [9] |
| SMILES | C1=C(C2=C(N1)C=C(C=N2)Cl)I | N/A |
| InChI Key | LZTOGEVTAZHIFX-UHFFFAOYSA-N |
Spectroscopic Data Interpretation:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. A key indicator of successful C2-iodination is the absence of the C2-H signal and the presence of the C3-H proton, which typically appears as a singlet or a narrow doublet in the aromatic region. The protons on the pyridine ring (C4-H and C6-H) will also be present as distinct signals.
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¹³C NMR: The carbon spectrum will show seven distinct signals. The C2 carbon, now bonded to iodine, will experience a significant upfield shift compared to the parent compound due to the heavy atom effect of iodine.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) corresponding to the calculated molecular weight, along with isotopic patterns characteristic of the presence of one chlorine atom and one iodine atom.
PART 3: Reactivity and Downstream Applications
The synthetic power of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization.
Core Reactivity Principles:
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C2-Iodo Group: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide variety of substituents at the C2 position while leaving the C5-chloro group intact for subsequent transformations.[10]
-
C5-Chloro Group: The C5-chloro group can participate in cross-coupling reactions, but typically requires more forcing conditions (e.g., higher temperatures, stronger ligands) than the C2-iodo group. This provides a valuable handle for late-stage diversification.
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N1-Pyrrole NH: The pyrrole nitrogen can be deprotonated and subsequently alkylated, arylated, or protected with standard protecting groups (e.g., SEM, Boc, Ts) to modulate solubility or prevent unwanted side reactions.[10]
Caption: Reactivity map of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine.
Key Downstream Transformations:
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Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base provides a robust method to forge C-C bonds at the C2 position. This is one of the most widely used reactions for this building block.[10]
-
Sonogashira Coupling: Palladium/copper-cocatalyzed coupling with terminal alkynes introduces alkynyl moieties at C2, which can serve as handles for further transformations or as components of the final target molecule.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the C2 position with a wide range of primary or secondary amines, amides, or carbamates.
-
N-H Functionalization: The pyrrole nitrogen can be protected, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to enhance solubility in organic solvents and prevent interference in subsequent reaction steps.[10]
These transformations underscore the role of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine as a cornerstone intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[5][11]
PART 4: Safety and Handling
As with all laboratory chemicals, 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Classification: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
Conclusion
5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a high-value, strategically functionalized building block for chemical synthesis. Its preparation via a regioselective deprotonation-iodolysis pathway is well-established. The compound's true utility is realized in its downstream applications, where the orthogonal reactivity of the C2-iodo and C5-chloro substituents allows for controlled, stepwise elaboration into complex molecular targets. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and reactivity of this intermediate is crucial for the efficient design and execution of synthetic campaigns targeting novel therapeutics based on the privileged 7-azaindole scaffold.
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